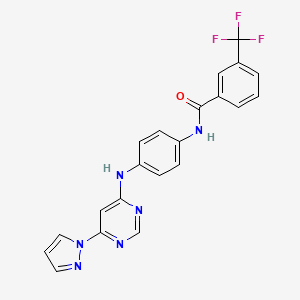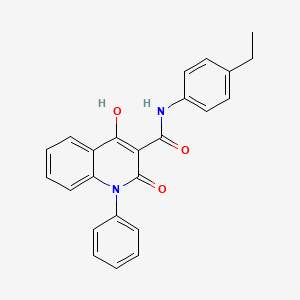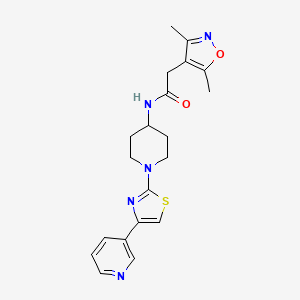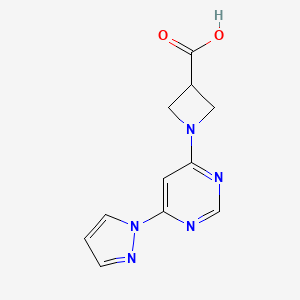
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide" is a heterocyclic compound that likely possesses biological activity due to the presence of pyrazole and pyrimidine rings, which are common in drug chemistry. These rings are known to interact with various biological targets, and modifications on these structures can lead to compounds with potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic amines or acids, followed by various coupling reactions to introduce different substituents. For instance, the synthesis of similar pyrazole and pyrimidine derivatives has been reported using starting materials like 4-aminophenazone and 3-amino-5-hydroxypyrazole, which are then further modified through reactions with other reagents to introduce additional functional groups . The overall yield of these reactions can vary, and the synthesis routes are often optimized for maximum efficiency and selectivity.
Molecular Structure Analysis
Compounds with pyrazole and pyrimidine moieties often exhibit interesting structural characteristics. X-ray diffraction methods, along with computational techniques like density functional theory (DFT), are commonly used to determine and optimize the molecular geometry of such compounds. These analyses provide insights into the bond lengths, angles, and overall three-dimensional arrangement of atoms within the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of the compound would likely involve interactions at the pyrazole and pyrimidine rings. These rings can participate in various chemical reactions, such as nucleophilic substitutions or coupling reactions, which can be used to further modify the compound. The presence of amino and benzamide groups suggests potential for further functionalization or participation in the formation of bioactive conjugates .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, could impart increased lipophilicity, potentially affecting the compound's solubility and distribution within biological systems. The electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, can be computationally predicted to provide further insights into the compound's reactivity and potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on the synthesis of a novel series of pyrazolopyrimidine derivatives, including compounds structurally related to "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide". These compounds were evaluated for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antiviral Activity
Another significant application involves the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus (H5N1). The study conducted by Hebishy et al. (2020) highlights the potential of these compounds in developing antiviral therapeutics, with several synthesized compounds demonstrating significant viral reduction rates (Hebishy et al., 2020).
Anticancer Properties
Zhou et al. (2008) discovered a compound with a similar structure, MGCD0103, that acts as a histone deacetylase inhibitor, demonstrating significant anticancer activity. This compound selectively inhibits certain histone deacetylases, inducing cancer cell cycle arrest and apoptosis, highlighting the therapeutic potential of related pyrazolopyrimidine derivatives in cancer treatment (Zhou et al., 2008).
properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-1-3-14(11-15)20(31)29-17-7-5-16(6-8-17)28-18-12-19(26-13-25-18)30-10-2-9-27-30/h1-13H,(H,29,31)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMBPOOTFHNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(6-methyl-2-pyridinyl)-N'-[(Z)-2-thienylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2537659.png)
![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)
![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)



![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)



